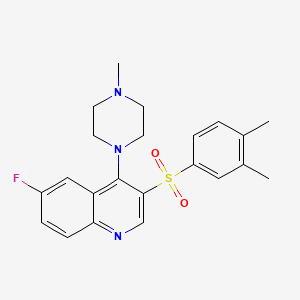![molecular formula C7H16ClNOS B2841099 [(3S)-2,2-Dimethylthiomorpholin-3-yl]methanol;hydrochloride CAS No. 2416217-48-4](/img/structure/B2841099.png)
[(3S)-2,2-Dimethylthiomorpholin-3-yl]methanol;hydrochloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Mecanismo De Acción
The mechanism of action of [(3S)-2,2-Dimethylthiomorpholin-3-yl]methanol;hydrochloride is complex and not fully understood. However, it is known that this compound acts as an inhibitor of certain enzymes involved in cellular signaling pathways. By inhibiting these enzymes, this compound can alter the activity of these pathways, leading to changes in cellular behavior.
Biochemical and Physiological Effects:
This compound has a range of biochemical and physiological effects. For example, this compound has been found to inhibit the activity of certain kinases, which are enzymes involved in the regulation of cellular signaling pathways. Additionally, this compound has been shown to induce apoptosis, or programmed cell death, in certain types of cancer cells.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
[(3S)-2,2-Dimethylthiomorpholin-3-yl]methanol;hydrochloride has several advantages for use in lab experiments. For example, this compound is highly pure and can be easily synthesized using a variety of methods. Additionally, this compound has been extensively studied, making it a well-characterized tool for scientific research. However, there are also limitations to the use of this compound. For example, its mechanism of action is not fully understood, and it may have off-target effects that could complicate experimental results.
Direcciones Futuras
There are several future directions for research on [(3S)-2,2-Dimethylthiomorpholin-3-yl]methanol;hydrochloride. One potential area of research is in the study of cellular signaling pathways and their regulation. By further investigating the mechanism of action of this compound, researchers may be able to identify new targets for therapeutic intervention in diseases such as cancer. Additionally, this compound may have applications in the development of new drugs for the treatment of a range of diseases. Finally, further studies are needed to fully understand the advantages and limitations of using this compound in lab experiments.
Métodos De Síntesis
[(3S)-2,2-Dimethylthiomorpholin-3-yl]methanol;hydrochloride can be synthesized using a variety of methods. One common method involves the reaction of 2,2-dimethylthiomorpholine with formaldehyde, followed by treatment with hydrochloric acid. This method yields a high purity product that is suitable for use in scientific research.
Aplicaciones Científicas De Investigación
[(3S)-2,2-Dimethylthiomorpholin-3-yl]methanol;hydrochloride has been used in a wide range of scientific research applications. One area of research where this compound has shown promise is in the study of cellular signaling pathways. Specifically, this compound has been found to inhibit the activity of certain enzymes involved in these pathways, allowing researchers to better understand how these pathways function.
Propiedades
IUPAC Name |
[(3S)-2,2-dimethylthiomorpholin-3-yl]methanol;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H15NOS.ClH/c1-7(2)6(5-9)8-3-4-10-7;/h6,8-9H,3-5H2,1-2H3;1H/t6-;/m0./s1 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NOVPHBGSPZWERR-RGMNGODLSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(C(NCCS1)CO)C.Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1([C@@H](NCCS1)CO)C.Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H16ClNOS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
197.73 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


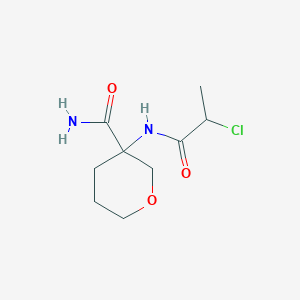
![rac-tert-butyl (1R,6S)-8,8-dimethyl-7-oxo-2-azabicyclo[4.2.0]octane-2-carboxylate, cis](/img/structure/B2841021.png)
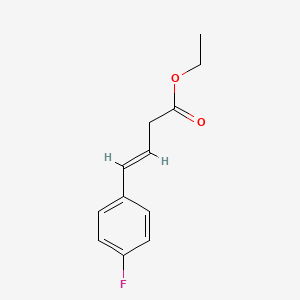
![2-{5H,6H,7H,8H-imidazo[1,2-a]pyridin-2-yl}aniline](/img/structure/B2841023.png)
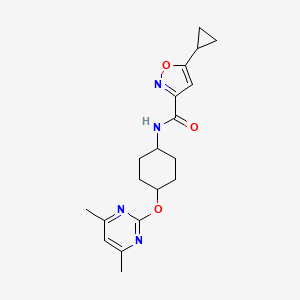
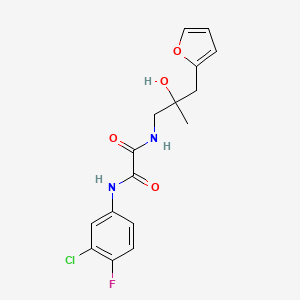
![9H-Fluoren-9-ylmethyl N-[(3S,3aR,6S,6aR)-3-amino-2,3,3a,5,6,6a-hexahydrofuro[3,2-b]furan-6-yl]carbamate;2,2,2-trifluoroacetic acid](/img/structure/B2841028.png)

![5-Chloro-2-[1-(2-phenoxyethyl)piperidin-4-yl]oxypyrimidine](/img/structure/B2841030.png)
![N-{1-[4-(1H-imidazol-1-yl)phenyl]ethyl}-8-methoxy-2-oxo-2H-chromene-3-carboxamide](/img/structure/B2841031.png)
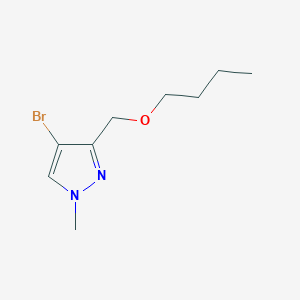
![(2-Chloro-6-fluorophenyl)(1-oxa-4-thia-8-azaspiro[4.5]decan-8-yl)methanone](/img/structure/B2841037.png)
